

# Application Notes and Protocols: Ullmann Condensation of 2-Bromobenzoic Acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Bromobenzoic acid	
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These application notes provide a comprehensive overview and detailed protocols for the Ullmann condensation of **2-bromobenzoic acid** with a variety of amines. This classic yet continually refined reaction is a cornerstone in the synthesis of N-aryl and N-alkyl anthranilic acid derivatives, which are pivotal intermediates in the pharmaceutical and materials science industries.

#### Introduction

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a fundamental method for the formation of carbon-nitrogen bonds.[1][2] The reaction of **2-bromobenzoic acid** with amines is particularly significant as it provides access to a wide range of N-substituted anthranilic acids. These products are key precursors for the synthesis of bioactive molecules such as non-steroidal anti-inflammatory drugs (NSAIDs), and for the creation of acridones and other heterocyclic systems of medicinal interest.[3]

Traditionally, Ullmann reactions were conducted under harsh conditions, often requiring high temperatures and stoichiometric amounts of copper.[1] However, modern advancements have led to the development of milder and more efficient catalytic systems, broadening the substrate scope and functional group tolerance of this valuable transformation.[2]



### **Data Presentation**

The following table summarizes the quantitative data for the Ullmann condensation of **2-bromobenzoic acid** with various aromatic and aliphatic amines under specific reaction conditions.



Amine Substr ate	Produ ct	Cataly st Syste m	Base	Solven t	Temp. (°C)	Time (h)	Yield (%)	Refere nce
Aniline	N- Phenyla nthranili c acid	9 mol% Cu, 4 mol% Cu <sub>2</sub> O	K₂CO₃ (1.0 equiv)	2- Ethoxye thanol	130	24	99	[3]
1- Aminon aphthal ene	N-(1- Naphth yl)anthr anilic acid	9 mol% Cu, 4 mol% Cu <sub>2</sub> O	K₂CO₃ (1.0 equiv)	2- Ethoxye thanol	130	24	97	[3]
2- Aminon aphthal ene	N-(2- Naphth yl)anthr anilic acid	9 mol% Cu, 4 mol% Cu <sub>2</sub> O	K₂CO₃ (1.0 equiv)	2- Ethoxye thanol	130	24	55	[3]
1- Aminop yrene	N-(1- Pyrenyl )anthra nilic acid	9 mol% Cu, 4 mol% Cu <sub>2</sub> O	K₂CO₃ (1.0 equiv)	2- Ethoxye thanol	130	24	88	[3]
3- Chloroa niline	N-(3- Chlorop henyl)a nthranili c acid	9 mol% Cu, 4 mol% Cu <sub>2</sub> O	K₂CO₃ (1.0 equiv)	2- Ethoxye thanol	130	24	81	[3]
3- Bromoa niline	N-(3- Bromop henyl)a nthranili c acid	9 mol% Cu, 4 mol% Cu <sub>2</sub> O	K₂CO₃ (1.0 equiv)	2- Ethoxye thanol	130	24	84	[3]



2,6- Dimeth ylaniline	N-(2,6- Dimeth ylpheny I)anthra nilic acid	9 mol% Cu, 4 mol% Cu <sub>2</sub> O	K₂CO₃ (2.0 equiv)	2- Ethoxye thanol	130	24	78	[3]
2-tert- Butylani line	N-(2- tert- Butylph enyl)ant hranilic acid	9 mol% Cu, 4 mol% Cu <sub>2</sub> O	K₂CO₃ (2.0 equiv)	2- Ethoxye thanol	130	24	53	[3]
2- Isoprop ylaniline	N-(2- Isoprop ylpheny I)anthra nilic acid	9 mol% Cu, 4 mol% Cu <sub>2</sub> O	K₂CO₃ (2.0 equiv)	2- Ethoxye thanol	130	24	61	[3]
Benzyla mine	N- Benzyla nthranili c acid	9 mol% Cu, 4 mol% Cu <sub>2</sub> O	K₂CO₃ (2.0 equiv)	2- Ethoxye thanol	130	24	91	[3]
Cyclohe xylamin e	N- Cyclohe xylanthr anilic acid	9 mol% Cu, 4 mol% Cu <sub>2</sub> O	K₂CO₃ (2.0 equiv)	2- Ethoxye thanol	130	24	85	[3]
Morphol ine	N- (Morph olino)be nzoic acid	9 mol% Cu, 4 mol% Cu <sub>2</sub> O	K₂CO₃ (2.0 equiv)	2- Ethoxye thanol	130	24	65	[3]



## **Experimental Protocols**

The following protocols provide detailed methodologies for the Ullmann condensation of **2-bromobenzoic acid** with aromatic and aliphatic amines.

# Protocol 1: Copper-Catalyzed Amination of 2-Bromobenzoic Acid with Aromatic Amines

This protocol is adapted from a chemo- and regioselective copper-catalyzed cross-coupling procedure.[3]

#### Materials:

- 2-Bromobenzoic acid
- Aromatic amine (e.g., aniline)
- · Copper (Cu) powder
- Copper(I) oxide (Cu<sub>2</sub>O)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous
- · 2-Ethoxyethanol
- Hydrochloric acid (HCl), dilute solution
- Ethanol (for recrystallization)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
- · Heating mantle and magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon)

#### Procedure:



- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (8.8 mmol, 1.0 equiv), the aniline derivative (9.24 mmol, 1.05 equiv), potassium carbonate (8.8 mmol, 1.0 equiv), copper powder (0.79 mmol, 9 mol%), and copper(I) oxide (0.35 mmol, 4 mol%).
- Solvent Addition: Add 3 mL of 2-ethoxyethanol to the flask.
- Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
- Reaction: Heat the reaction mixture to 130 °C with vigorous stirring. Maintain the temperature for 24 hours.
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Slowly add the mixture to a beaker containing a dilute solution of hydrochloric acid with stirring. This will precipitate the N-aryl anthranilic acid product.
  - Collect the precipitate by vacuum filtration and wash it thoroughly with water.
- Purification:
  - The crude product can be purified by recrystallization from ethanol to afford the pure Naryl anthranilic acid.
  - o Dry the purified product under vacuum.

# Protocol 2: Copper-Catalyzed Amination of 2-Bromobenzoic Acid with Aliphatic Amines

This protocol is a modification for use with aliphatic amines, which may require slightly different stoichiometry.[3]

#### Materials:

 Same as Protocol 1, with the substitution of an aliphatic amine (e.g., benzylamine) for the aromatic amine.

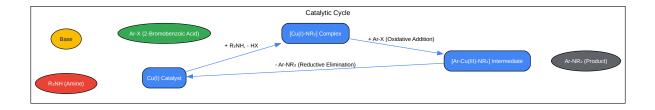


#### Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (8.8 mmol, 1.0 equiv), the aliphatic amine (17.6 mmol, 2.0 equiv), potassium carbonate (17.6 mmol, 2.0 equiv), copper powder (0.79 mmol, 9 mol%), and copper(I) oxide (0.35 mmol, 4 mol%). Note the increased equivalents of the amine and base.
- Solvent Addition: Add 3 mL of 2-ethoxyethanol to the flask.
- Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
- Reaction: Heat the reaction mixture to 130 °C with vigorous stirring. Maintain the temperature for 24 hours.
- Work-up and Purification: Follow steps 5 and 6 as described in Protocol 1.

# Mandatory Visualizations Ullmann Condensation Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed N-arylation of amines. The cycle involves the formation of a copper(I) amide, followed by oxidative addition of the aryl halide to a copper(III) intermediate, and subsequent reductive elimination to yield the N-aryl amine product and regenerate the active copper(I) catalyst.[4][5]



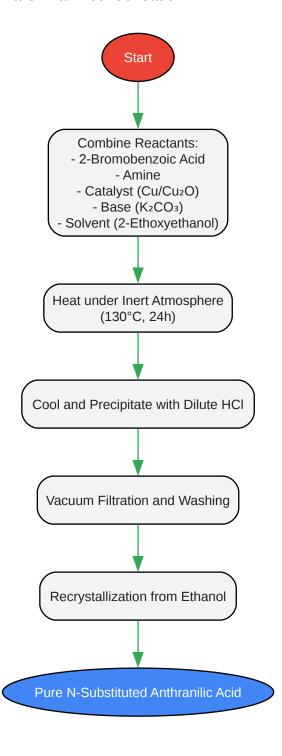


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Caption: Catalytic cycle of the Ullmann condensation.

# **Experimental Workflow**

The following diagram outlines the general experimental workflow for the synthesis of N-substituted anthranilic acids via Ullmann condensation.





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Caption: Experimental workflow for Ullmann condensation.

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